Cas no 17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dibromoindoline-2,3-dione
- 5,6-Dibromoisatin
- 5,6-Dibromo-1H-indole-2,3-dione
- AK100248
- 1H-Indole-2,3-dione, 5,6-dibromo-
- 9351AA
- FCH1375615
- AX8241215
- ST24023677
- 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione
- AS-10666
- AMY14010
- AKOS016002470
- 17826-05-0
- DTXSID40496029
- SCHEMBL4737998
- SY105804
- SB66272
- MFCD18449592
- EN300-117182
- CS-0100534
- A881411
- DB-168100
- CHEMBL388580
-
- MDL: MFCD18449592
- Inchi: 1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
- InChI Key: BHIYOAMJNNOSLP-UHFFFAOYSA-N
- SMILES: BrC1=C(C([H])=C2C(=C1[H])C(C(N2[H])=O)=O)Br
Computed Properties
- Exact Mass: 304.85100g/mol
- Monoisotopic Mass: 302.85305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.2
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,Room Temperature
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133624-10g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 10g |
$*** | 2023-03-30 | |
Enamine | EN300-117182-0.05g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.05g |
$59.0 | 2023-06-08 | |
Enamine | EN300-117182-0.25g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.25g |
$124.0 | 2023-06-08 | |
eNovation Chemicals LLC | D916956-5g |
5,6-Dibromoisatin |
17826-05-0 | 95% | 5g |
$1375 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D97430-100mg |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 100mg |
¥84.0 | 2023-09-08 | |
abcr | AB440412-1 g |
5,6-Dibromoindoline-2,3-dione; . |
17826-05-0 | 1g |
€628.80 | 2023-07-18 | ||
Ambeed | A252185-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$196.0 | 2025-02-24 | |
Chemenu | CM133624-1g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$327 | 2021-08-05 | |
Fluorochem | 220703-5g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 5g |
£496.00 | 2022-03-01 | |
Fluorochem | 220703-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
£156.00 | 2022-03-01 |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione Related Literature
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Raghunath R. Dasari,Amir Dindar,Chi Kin Lo,Cheng-Yin Wang,Cassandre Quinton,Sanjeev Singh,Stephen Barlow,Canek Fuentes-Hernandez,John R. Reynolds,Bernard Kippelen,Seth R. Marder Phys. Chem. Chem. Phys. 2014 16 19345
-
Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351
Additional information on 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione
Recent Advances in the Study of 5,6-Dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0)
5,6-Dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0) is a brominated indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug discovery.
One of the most notable advancements in the study of 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione is its application in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several protein kinases, including those implicated in cancer and inflammatory diseases. The researchers utilized a combination of molecular docking and kinetic assays to elucidate the binding interactions, revealing that the bromine atoms play a critical role in stabilizing the inhibitor-enzyme complex.
In addition to its kinase inhibitory properties, recent research has highlighted the compound's potential as an antimicrobial agent. A study conducted by a team at the University of Cambridge in 2024 found that 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings suggest that it could serve as a promising scaffold for the development of novel antibiotics.
Another area of interest is the compound's role in neurodegenerative disease research. A 2023 paper in ACS Chemical Neuroscience reported that 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione derivatives can modulate the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. The study employed nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to characterize the interactions, providing insights into the compound's potential as a therapeutic agent for neurodegenerative disorders.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione to improve yield and scalability. A 2024 publication in Organic Process Research & Development described a novel catalytic method that reduces the reliance on hazardous brominating agents, thereby enhancing the safety and sustainability of the synthesis process. This advancement is expected to facilitate broader application of the compound in industrial and academic settings.
In conclusion, 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable subject for ongoing research. Future studies are likely to explore its mechanisms of action in greater detail and further optimize its derivatives for clinical use. The compound's versatility underscores its importance as a tool for drug discovery and a model for understanding molecular interactions in biological systems.
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